molecular formula C8H10N2O2 B1367281 Methyl (3-aminophenyl)carbamate CAS No. 6464-98-8

Methyl (3-aminophenyl)carbamate

Cat. No. B1367281
CAS RN: 6464-98-8
M. Wt: 166.18 g/mol
InChI Key: ACQVQJHUIZBTTB-UHFFFAOYSA-N
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Description

“Methyl (3-aminophenyl)carbamate” is a compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is also known by its IUPAC name, methyl 3-aminophenylcarbamate .


Synthesis Analysis

The synthesis of carbamates, such as “Methyl (3-aminophenyl)carbamate”, can be achieved through various methods. One such method involves the reaction of methanol and urea . Another approach is the tin-catalyzed transcarbamoylation, which uses methyl carbamate as an economical carbamoyl donor .


Molecular Structure Analysis

The molecular structure of “Methyl (3-aminophenyl)carbamate” consists of a carbamate group (NHCOO) attached to a phenyl ring at the 3-position, with an amino group (NH2) also attached to the phenyl ring .


Chemical Reactions Analysis

The aminolysis of carbamates, including “Methyl (3-aminophenyl)carbamate”, has been studied extensively. The reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the carbamate, leading to the formation of an isocyanate intermediate .


Physical And Chemical Properties Analysis

“Methyl (3-aminophenyl)carbamate” is a powder at room temperature with a melting point of 70-71°C .

Scientific Research Applications

Proteomics Research

Methyl (3-aminophenyl)carbamate: is utilized in proteomics research due to its biochemical properties. It serves as a reagent in the study of protein structures and functions, aiding in the identification and quantification of proteins, as well as in the analysis of their modifications and interactions .

Drug Design and Medicinal Chemistry

This compound plays a significant role in medicinal chemistry. Its carbamate group is a key structural motif in many approved drugs and prodrugs. It is specifically designed to make drug-target interactions through its carbamate moiety, offering stability and the ability to permeate cell membranes .

Agricultural Chemicals

Carbamates, including Methyl (3-aminophenyl)carbamate , are widely represented in agricultural chemicals. They are used as pesticides, fungicides, and herbicides, contributing to the protection of crops from various pests and diseases .

Chemical and Paint Industry

In the chemical and paint industry, Methyl (3-aminophenyl)carbamate is used as a starting material, intermediate, and solvent. Its stability and solubility properties make it an essential component in the formulation of paints and coatings .

Organic Synthesis and Peptide Chemistry

This compound serves as an optimal protecting group for amines and amino acids in organic synthesis and peptide chemistry. It is crucial in the synthesis of complex molecules and peptides, where it protects reactive groups during chemical reactions .

Material Science and Polymer Industry

Methyl (3-aminophenyl)carbamate: finds applications in material science and the polymer industry. It is involved in the development of new materials, including plastics and resins, where it contributes to the properties of the final product .

Mechanism of Action

Target of Action

Methyl (3-aminophenyl)carbamate, like many carbamate derivatives, is designed to interact with specific targets in the body . The carbamate group is a key structural motif in many approved drugs and prodrugs . Carbamates are known to modulate inter- and intramolecular interactions with target enzymes or receptors . .

Mode of Action

Carbamates in general are known to interact with their targets through their carbamate moiety . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .

Biochemical Pathways

Carbamates have been implicated in various metabolic and biochemical processes . For instance, carbamates have been found to disrupt photosynthesis electron transport in certain cases

Pharmacokinetics

Carbamates in general are known for their chemical stability and capability to permeate cell membranes , which could influence their bioavailability.

Result of Action

Carbamates are known to have a wide range of effects depending on their specific structure and target .

Action Environment

The action of Methyl (3-aminophenyl)carbamate can be influenced by various environmental factors. For instance, the presence of certain catalysts can affect the yield and selectivity of carbamate reactions . The iron-chrome catalyst TZC-3/1 was found to be the most active leading to approx. 70% yield of methyl N-hexylcarbamate with an 80% selectivity in the reaction of n-hexylamine with dimethyl carbonate at 150°C .

Safety and Hazards

“Methyl (3-aminophenyl)carbamate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing cancer .

properties

IUPAC Name

methyl N-(3-aminophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)10-7-4-2-3-6(9)5-7/h2-5H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQVQJHUIZBTTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512149
Record name Methyl (3-aminophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6464-98-8
Record name Methyl (3-aminophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl N-(3-aminophenyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

After refluxing a mixture of 37 g of iron powder, 1.9 g of ammonium chloride, 33 g of water, 13 g of 3-(methoxycarbonylamino)nitrobenzene, and 260 g of 2-propanol for 30 minutes, the reaction mixture was filtered under suction using sellaite. After extracting the product formed from the filtrate with ethyl acetate followed by washing with water, the product was dried by Glauber's salt. The solvent was distilled off from the product using an evaporator to provide 10.5 g (yield: 95%) of a black oily product.
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
37 g
Type
catalyst
Reaction Step One
Quantity
260 g
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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